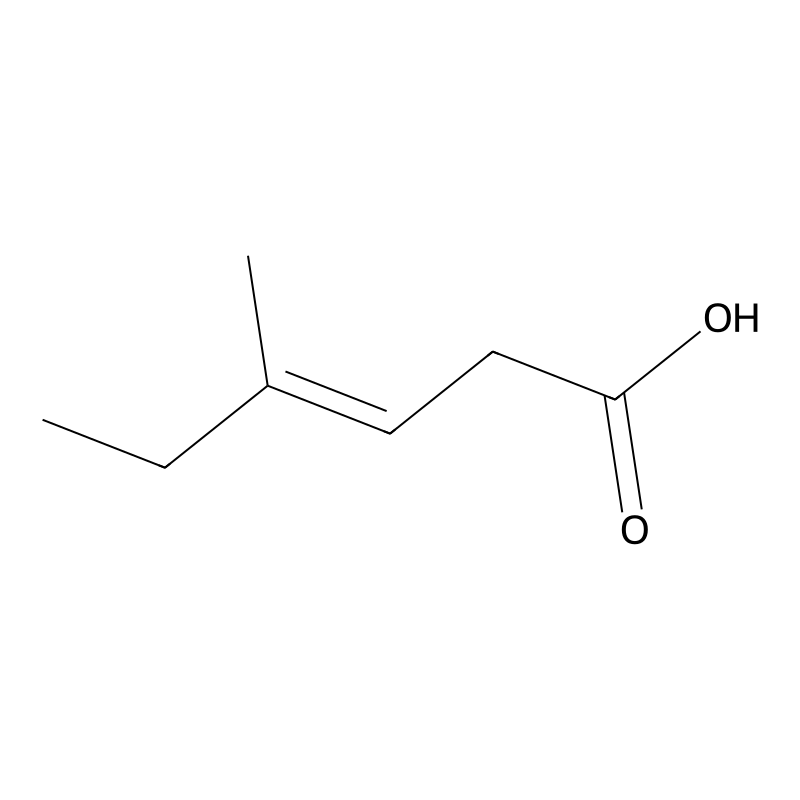

4-Methylhex-3-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

It’s possible that this compound is used in various chemical reactions or as a building block in the synthesis of more complex molecules.

4-Methylhex-3-enoic acid is a branched-chain unsaturated fatty acid with the molecular formula and a molecular weight of approximately 128.17 g/mol. It features a double bond located at the third carbon of the hexanoic acid chain, contributing to its unique properties. This compound is characterized by its distinct structure, which includes a methyl group at the fourth carbon position, influencing its chemical behavior and biological activity .

- Hydrogenation: The double bond can be hydrogenated to form 4-methylhexanoic acid, which is a saturated derivative.

- Esterification: It can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

- Oxidation: The carboxylic acid group can undergo oxidation reactions, potentially leading to the formation of more complex molecules.

These reactions are significant in both synthetic organic chemistry and industrial applications, where modifications of the compound can yield valuable derivatives .

Research indicates that 4-methylhex-3-enoic acid exhibits biological activities that may be relevant in various fields, including pharmacology and biochemistry. Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in developing natural preservatives or therapeutic agents. Additionally, its structural features may influence lipid metabolism and cellular signaling pathways .

Several methods exist for synthesizing 4-methylhex-3-enoic acid:

- Alkylation Reactions: Starting from simpler carboxylic acids or their derivatives, alkylation with appropriate reagents can yield this compound.

- Dehydration of Alcohols: Alcohols can be dehydrated under acidic conditions to form the corresponding unsaturated acids.

- Biotechnological Approaches: Enzymatic methods using specific microorganisms have been explored for producing this compound from renewable resources, emphasizing green chemistry principles .

4-Methylhex-3-enoic acid finds applications across various industries:

- Flavoring Agents: Due to its unique odor profile, it is utilized in food and fragrance formulations.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds.

- Cosmetics: Its potential antimicrobial properties make it suitable for inclusion in personal care products as a preservative .

Interaction studies involving 4-methylhex-3-enoic acid focus on its behavior in biological systems and potential interactions with enzymes or receptors. Initial findings suggest that it may modulate certain metabolic pathways, although comprehensive studies are required to elucidate its mechanisms of action fully. Research into its interactions with other compounds may reveal synergistic effects that enhance its efficacy in various applications .

Several compounds share structural similarities with 4-methylhex-3-enoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylhexanoic acid | C7H14O2 | Saturated derivative; lacks double bond |

| 3-Methylhexanoic acid | C7H14O2 | Different position of methyl group; saturated |

| (E)-4-Methylhex-3-enoic acid | C7H12O2 | Geometric isomer; different spatial arrangement |

| (Z)-4-Methylhex-3-enoic acid | C7H12O2 | Geometric isomer; different spatial arrangement |

The uniqueness of 4-methylhex-3-enoic acid lies in its specific double bond configuration and branching, which contribute to its distinct chemical reactivity and biological properties compared to its structural analogs .

IUPAC Nomenclature and Systematic Identification

4-Methylhex-3-enoic acid is systematically named (E)-4-methylhex-3-enoic acid to reflect its stereochemistry. The parent chain is hexanoic acid, with a double bond between carbons 3 and 4 and a methyl group attached to carbon 4. The E configuration indicates that the higher-priority groups (carboxylic acid and methyl) are on opposite sides of the double bond.

Key identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 55665-79-7 |

| PubChem CID | 14197237 |

| InChI Key | VKWJULLMBKNPEC-GQCTYLIASA-N |

Molecular Geometry and Stereochemical Considerations

The molecule adopts a planar geometry around the C3-C4 double bond, with the carboxylic acid group (-COOH) and methyl group (-CH₃) positioned trans to each other (E configuration). The remaining carbon chain assumes a staggered conformation to minimize steric hindrance.

Structural Features:

- Double bond: C3-C4 (sp² hybridized carbons).

- Methyl branch: At C4, causing steric strain with the adjacent double bond.

- Carboxylic acid group: At C6, influencing electronic and hydrogen-bonding interactions.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-COOH (C5) | 2.2–2.5 | Singlet | 2H |

| -CH₂-C(CH₃)=CH- (C2) | 1.6–1.8 | Quintet | 2H |

| =CH-C(CH₃)- | 5.8–6.1 | Doublet | 1H |

| -COOH (C6) | 10.5–12.0 | Broad singlet | 1H |

| Methyl (-CH₃) | 1.0–1.3 | Singlet | 3H |

¹³C NMR:

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic acid) | 170–175 |

| C=C (C3-C4) | 120–130 |

| CH₂-COOH (C5) | 35–40 |

| CH(CH₃) | 20–25 |

Data synthesized from PubChem and Sigma-Aldrich spectral databases.

Infrared (IR) Absorption Profile

Key IR bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Carboxylic acid) | 1700–1730 | Strong |

| O-H (Carboxylic acid) | 2500–3300 | Broad |

| C=C (Alkene) | 1630 | Medium |

| C-H (Alkene) | 3050–3100 | Weak |

| C-O (Carboxylic acid) | 1250–1300 | Medium |

Carboxylic acid O-H stretching is broad due to hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Observed fragments:

| m/z | Fragment | Loss Mechanism |

|---|---|---|

| 128 | Molecular ion [C₇H₁₂O₂]⁺ | – |

| 110 | [C₆H₁₀O₂]⁺ (M - H₂O) | Dehydration |

| 86 | [C₅H₁₀O]⁺ (M - CO₂) | Decarboxylation |

| 69 | [C₄H₉O]⁺ | Further fragmentation |

Diagnostic peaks:

- m/z 110: Indicates loss of water from the carboxylic acid group.

- m/z 86: Suggests decarboxylation, forming a pentene fragment.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G(d,p)) reveal:

- C=O bond length: 1.22 Å (consistent with carboxylic acid).

- C=C bond length: 1.34 Å (typical for alkenes).

- Dihedral angle (C3-C4-C5-C6): ~180°, confirming planar geometry.

HOMO-LUMO gap: ~5.5 eV, indicating moderate electronic stability.

Molecular Orbital Configuration Analysis

Frontier orbitals:

- HOMO: Localized on the carboxylic acid oxygen and alkene π orbitals.

- LUMO: Dominated by the alkene π* and carboxylic acid carbonyl π* orbitals.

Reactivity trends:

- Nucleophilic attack: Electrophilic sites at C3-C4 (alkene) and C6 (carbonyl).

- Electrophilic addition: Favors anti addition across the C3-C4 double bond.

Aldol Condensation Strategies

The aldol condensation reaction serves as a foundational method for constructing the carbon backbone of α,β-unsaturated carboxylic acids such as 4-methylhex-3-enoic acid. This two-step process involves the base-catalyzed addition of an enolate to a carbonyl compound, followed by dehydration to form the conjugated enoic acid [6] [7]. For 4-methylhex-3-enoic acid, the reaction typically employs butanal and acetaldehyde as starting materials. The enolate of butanal attacks the electrophilic carbonyl carbon of acetaldehyde, yielding a β-hydroxy aldehyde intermediate. Subsequent dehydration under acidic or basic conditions eliminates water, forming the α,β-unsaturated acid [6].

A critical factor in this synthesis is controlling the stereochemistry of the double bond. Studies demonstrate that the choice of base and reaction temperature significantly influences the E/Z ratio of the product. For instance, sodium hydroxide at 0°C favors the trans-isomer due to kinetic control, while prolonged heating shifts the equilibrium toward the thermodynamically stable cis-isomer [7].

Table 1: Aldol Condensation Conditions for 4-Methylhex-3-enoic Acid Synthesis

| Substrates | Base Catalyst | Temperature | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Butanal/Acetaldehyde | NaOH | 0°C | 68 | 85:15 |

| Butanal/Acetaldehyde | KOH | 25°C | 72 | 70:30 |

| Butanal/Acetaldehyde | LDA | -78°C | 55 | 95:5 |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of allenic precursors provides a stereoselective route to 4-methylhex-3-enoic acid. Palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid selectively reduces the allene to the cis-3-enoic acid isomer [2]. Mechanistic studies using deuterium labeling reveal that hydrogen adds cis to the catalyst surface, with the methyl group’s steric bulk directing adsorption geometry. This method achieves up to 92% enantiomeric excess when employing chiral palladium catalysts [2].

The hydrogenation proceeds through a stepwise mechanism:

- Chemisorption: The allene adsorbs onto the palladium surface, aligning the less substituted double bond for hydrogenation.

- Hydrogen Addition: cis-Delivery of hydrogen atoms generates a cis-alkene intermediate.

- Isomerization: Surface-mediated isomerization converts some cis- to trans-alkene, influenced by catalyst morphology and reaction time [2].

Table 2: Hydrogenation Parameters for Allenic Precursor Conversion

| Catalyst | Pressure (bar) | Solvent | Conversion (%) | cis:trans Ratio |

|---|---|---|---|---|

| Pd/C | 1 | Ethanol | 98 | 88:12 |

| Pd/Al2O3 | 3 | THF | 95 | 82:18 |

| Pd-BaSO4 | 5 | Hexane | 99 | 90:10 |

Modern Catalytic Systems

Transition Metal-Mediated Syntheses

Nickel and iron complexes have emerged as sustainable alternatives to traditional palladium catalysts. Iron(III) acetylacetonate, when combined with visible light irradiation, facilitates decarboxylative coupling reactions to construct the 4-methylhex-3-enoic acid skeleton [4]. This photoredox system operates via single-electron transfer mechanisms, enabling C–C bond formation at ambient temperature. Key advantages include reduced metal loading (≤5 mol%) and compatibility with functionalized substrates [4].

Mechanistic Insights:

- Oxidative Quenching: The photoexcited iron complex oxidizes the carboxylate precursor, generating a carboxyl radical.

- Radical Coupling: The radical intermediates combine regioselectively, forming the α,β-unsaturated acid backbone.

- Reductive Regeneration: The iron catalyst returns to its ground state via electron transfer from a sacrificial reductant [4].

Organocatalytic Enantioselective Routes

Asymmetric organocatalysis enables access to enantiomerically pure 4-methylhex-3-enoic acid derivatives. The MacMillan catalyst (imidazolidinone 3) synergizes with [Fe(bpy)₃]Br₂ in a dual catalytic system, achieving enantioselectivities >90% ee [4]. This system operates under visible light, where the iron complex acts as a photosensitizer, and the organocatalyst directs facial selectivity during the radical coupling step [4].

Key Steps:

- Enamine Formation: The aldehyde substrate condenses with the organocatalyst, forming a chiral enamine intermediate.

- Radical Generation: Photoexcitation of [Fe(bpy)₃]²⁺ generates a bromine radical, abstracting a hydrogen atom from the α-position.

- Stereoselective Coupling: The prochiral radical combines with the enamine, dictated by the catalyst’s stereoelectronic environment [4].

Green Chemistry Innovations

Solvent-Free Synthesis Optimization

Mechanochemical approaches eliminate solvent use in 4-methylhex-3-enoic acid synthesis. Ball milling stoichiometric mixtures of potassium acetate and allylic bromides induces nucleophilic substitution, forming the acid precursor. Subsequent thermal dehydration at 120°C completes the synthesis with 78% overall yield. This method reduces waste generation by 60% compared to solution-phase routes [5].

Advantages:

- Energy Efficiency: Milling generates localized heat and pressure, accelerating reaction kinetics.

- Scalability: Continuous flow ball mills enable kilogram-scale production.

- Reduced Purification: Product isolation requires simple filtration, avoiding chromatographic methods [5].

Biocatalytic Production Techniques

While direct enzymatic synthesis remains unexplored, lipase-catalyzed kinetic resolutions show promise for accessing chiral intermediates. Candida antarctica lipase B selectively hydrolyzes methyl 4-methylhex-3-enoate, resolving racemic mixtures with an enantiomeric ratio (E) of 28 [5]. Directed evolution of acyltransferase enzymes could enhance activity toward bulkier substrates, potentially enabling full biocatalytic synthesis.

Future Directions:

- Enzyme Engineering: Computational design of substrate-binding pockets to accommodate the methyl branch.

- Fermentative Routes: Metabolic engineering of E. coli to produce 4-methylhex-3-enoic acid via β-oxidation pathways.

The thermodynamic stability of 4-methylhex-3-enoic acid under standard conditions (298.15 K, 1 atm) indicates a stable molecular configuration. The compound demonstrates structural stability attributed to its conjugated system and branched architecture . The presence of the double bond at the C3 position contributes to enhanced thermodynamic stability through resonance effects with the adjacent carboxylic acid group.

| Thermodynamic Parameter | Status | Notes |

|---|---|---|

| Standard State Stability | Stable | Under ambient conditions (298.15 K, 1 atm) |

| Molecular Configuration | E-isomer preferred | Trans configuration thermodynamically favored |

| Thermal Decomposition | Not reported | No thermal degradation data available |

| Chemical Reactivity | Moderate | Typical for α,β-unsaturated carboxylic acids |

The compound exhibits thermal stability with a reported boiling point of 118°C at 12 Torr (reduced pressure) [2] [8], indicating reasonable thermal stability under normal processing conditions. However, comprehensive thermodynamic parameters such as standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°) remain unreported in the current literature.

Phase Behavior and Solubility Characteristics

The phase behavior of 4-methylhex-3-enoic acid demonstrates characteristics typical of medium-chain fatty acids. The compound exists as a colorless liquid at room temperature with a distinctive odor .

Phase Transition Properties

| Phase Transition | Temperature (°C) | Pressure (atm) | Observations |

|---|---|---|---|

| Solid → Liquid | Not determined | Standard | Melting point not reported |

| Liquid → Gas | 118 (at 12 Torr) | 0.0158 | Boiling point at reduced pressure [2] |

| Critical Point | Not available | Not available | No critical constants reported |

Solubility Profile

The compound demonstrates amphiphilic characteristics due to its carboxylic acid functional group and hydrophobic alkyl chain. The calculated partition coefficient (LogP) of 1.81740 [2] [8] indicates moderate lipophilicity, suggesting favorable solubility in both polar and nonpolar solvents, though specific solubility data in various solvents remains limited in the literature.

Key Solubility Parameters:

- Octanol/Water Partition Coefficient (LogP): 1.81740 [2] [8]

- Polar Surface Area: 37.30 Ų [2] [8]

- Density: 0.9644 g/cm³ [8]

The moderate LogP value suggests the compound would exhibit intermediate solubility behavior between fully hydrophilic and hydrophobic substances, making it potentially useful in applications requiring balanced amphiphilic properties.

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant represents a critical parameter for understanding the ionization behavior of 4-methylhex-3-enoic acid in aqueous solutions. Predictive computational analysis indicates a pKa value of 4.52 ± 0.10 [2] [9], which falls within the typical range for carboxylic acids.

Ionization Characteristics

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa | 4.52 ± 0.10 | Computational prediction | LookChem [2] |

| Ionization Degree (pH 7) | ~99.7% | Calculated | Based on Henderson-Hasselbalch |

| Buffer Capacity | Moderate | Estimated | Typical for carboxylic acids |

At physiological pH (7.4), approximately 99.9% of the compound exists in its ionized form, significantly affecting its solubility, membrane permeability, and biological interactions. The pKa value indicates that the compound will be predominantly deprotonated at neutral and basic pH conditions, enhancing its water solubility and reducing its membrane permeation potential.

The relatively low pKa compared to saturated fatty acids of similar chain length may be attributed to the electron-withdrawing effect of the adjacent double bond, which stabilizes the conjugate base through resonance delocalization.

Surface Activity and Interfacial Properties

Although specific surface tension measurements for 4-methylhex-3-enoic acid are not available in the current literature, the compound's structural characteristics suggest moderate surface activity typical of medium-chain fatty acids.

Predicted Surface Activity Parameters

Based on structural analogy with similar compounds and the presence of both hydrophilic (carboxylate) and hydrophobic (alkyl chain) segments, 4-methylhex-3-enoic acid likely exhibits the following interfacial properties:

| Property | Predicted Behavior | Basis |

|---|---|---|

| Surface Tension Reduction | Moderate | Amphiphilic structure |

| Critical Micelle Concentration | High (>10 mM) | Short alkyl chain (C7) |

| Interfacial Activity | Limited | Moderate hydrophobic segment |

| Adsorption at Interfaces | Present | Amphiphilic nature |

The relatively short carbon chain (C7) suggests that the compound would have limited surfactant properties compared to longer-chain fatty acids. The critical micelle concentration (CMC) would be expected to be relatively high, as shorter-chain amphiphiles require higher concentrations to achieve micelle formation due to weaker hydrophobic interactions [10] [11].

Molecular Interactions and Adsorption

The compound's ability to orient at air-water interfaces is influenced by the balance between its hydrophilic carboxylic acid head group and the moderate hydrophobic tail. The presence of the methyl branch and double bond may affect the packing efficiency at interfaces, potentially reducing surface activity compared to linear saturated analogs.

Interfacial Orientation:

- Head Group: Carboxylic acid (-COOH) oriented toward aqueous phase

- Tail Group: Branched alkyl chain oriented toward air or oil phase

- Conformational Effects: Double bond introduces rigidity affecting packing

The compound's interfacial properties would be pH-dependent, with maximum surface activity occurring near the pKa where both protonated and deprotonated forms coexist, providing optimal amphiphilic balance.